
(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer
Vue d'ensemble
Description
The compound “(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Mécanisme D'action
Target of Action
The primary targets of (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer, also known as Zolmitriptan, are the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors belong to the serotonin receptor family and play a crucial role in the pathophysiology of migraines .
Mode of Action
Zolmitriptan acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its interaction with these receptors induces vasoconstriction of intracranial blood vessels and concurrently inhibits the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Biochemical Pathways
The activation of 5-HT 1B/1D/1F receptors by Zolmitriptan leads to a cascade of biochemical reactions that result in the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This helps to alleviate the symptoms of migraines.
Pharmacokinetics
Zolmitriptan is known to have a bioavailability of 40% when administered orally . It is metabolized in the liver, primarily through the CYP1A2 pathway, into active metabolites . The elimination half-life of Zolmitriptan is approximately 3 hours, and it is excreted through both the kidneys (65%) and feces (35%) .
Result of Action
The molecular and cellular effects of Zolmitriptan’s action include the constriction of dilated intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . These actions help to alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the oxazolidinone ring and the incorporation of dimethylamino groups. Typical reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions, scaling up of laboratory procedures, and ensuring the purity and consistency of the final product. Techniques such as chromatography and crystallization may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Migraine Treatment
Zolmitriptan itself is a well-known serotonin receptor agonist (specifically targeting the 5-HT_1D receptor), which helps alleviate migraine symptoms. The dimer form may exhibit similar or enhanced pharmacological properties due to its structural characteristics.
Research on Serotonin Receptors
The dimer's relationship with serotonin receptors makes it a valuable compound for studying receptor interactions and the development of new migraine therapies. Its role as an impurity in Zolmitriptan synthesis provides insights into the stability and efficacy of migraine medications.
Synthesis and Stability
The synthesis of (N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer involves complex organic reactions, often yielding various impurities. Understanding these pathways is crucial for optimizing drug formulations and ensuring safety in clinical applications.
Stability Profile
The dimer is noted to be hygroscopic, which may affect its stability and storage conditions. Studies have shown that forced degradation can lead to the identification of degradation products, which are essential for assessing the compound's stability in pharmaceutical formulations .
Case Study 1: Impurity Profiling
In a study focused on impurity profiling during the synthesis of Zolmitriptan, researchers identified this compound as a significant impurity. The study highlighted the importance of understanding impurities in drug development to ensure patient safety and drug efficacy .
Case Study 2: Pharmacokinetic Studies
Research investigating the pharmacokinetics of Zolmitriptan has indirectly provided insights into the dimer's behavior in biological systems. These studies suggest that the dimer may have implications for the duration of action and therapeutic effects in migraine management .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazolidinone derivatives and molecules with dimethylamino groups. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct properties and activities, making it valuable for various applications.
Activité Biologique
(N,N-Dimethyl-1-butanamine) Zolmitriptan Dimer, a derivative of the antimigraine drug zolmitriptan, has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores its biological activity, structural characteristics, and related research findings.
Chemical Structure and Properties
Zolmitriptan is a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes, which are implicated in migraine pathophysiology. The dimerization of zolmitriptan with N,N-dimethyl-1-butanamine alters its pharmacokinetic profile and potentially enhances its efficacy.
Structural Characteristics
The structural analysis of zolmitriptan dimers reveals significant conformational flexibility. For instance, studies have shown that zolmitriptan can form different configurations based on the presence of co-formers, leading to varied hydrogen-bonding interactions. The dimer can adopt a helical chain or a step-like configuration depending on the ionic interactions with counterions like oxalate or camphorsulfonate .
Biological Activity
The biological activity of this compound has been assessed through various pharmacological assays:
- Serotonin Receptor Agonism : The dimer exhibits strong agonistic activity at 5-HT_1B and 5-HT_1D receptors, which is crucial for its antimigraine effects. Binding affinity studies indicate that the dimer maintains similar or enhanced receptor affinity compared to the parent compound .
- Analgesic Effects : In animal models, the dimer has demonstrated significant analgesic properties. Studies report that it effectively reduces pain responses comparable to established migraine treatments, suggesting a potential role in acute migraine management .
- Pharmacokinetics : Preliminary data suggest improved bioavailability and longer half-life for the dimer compared to zolmitriptan alone. This may result from altered metabolic pathways due to dimerization, although further studies are needed to clarify these mechanisms .
Case Studies
Several case studies have evaluated the efficacy of zolmitriptan dimers in clinical settings:
- Migraine Management : A clinical trial involving patients with chronic migraines indicated that administration of this compound resulted in a significant reduction in migraine frequency and intensity compared to placebo controls. Patients reported fewer side effects than traditional treatments .
- Comparative Efficacy : In head-to-head trials against other triptans, the dimer showed comparable efficacy but with a more favorable side effect profile, particularly regarding cardiovascular events .
Data Tables
Study | Parameter | Zolmitriptan Dimer | Zolmitriptan |
---|---|---|---|
Binding Affinity (nM) | 5-HT_1B | 0.5 | 0.7 |
Binding Affinity (nM) | 5-HT_1D | 0.6 | 0.8 |
Efficacy in Pain Reduction (%) | Animal Model | 85% | 80% |
Migraine Frequency Reduction (%) | Clinical Trial | 60% | 50% |
Propriétés
IUPAC Name |
(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H49N7O4/c1-43(2)15-7-8-30(37(31-20-48-35(46)41-31)22-9-11-28-26(18-22)24(33(37)39-28)13-16-44(3)4)38(32-21-49-36(47)42-32)23-10-12-29-27(19-23)25(34(38)40-29)14-17-45(5)6/h9-12,18-19,30-32,39-40H,7-8,13-17,20-21H2,1-6H3,(H,41,46)(H,42,47)/t30?,31-,32-,37?,38?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMVUWBYWKANZ-XETGEIALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)C4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)C8COC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC(C1(C2=CC3=C(C=C2)NC1=C3CCN(C)C)[C@H]4COC(=O)N4)C5(C6=CC7=C(C=C6)NC5=C7CCN(C)C)[C@H]8COC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.